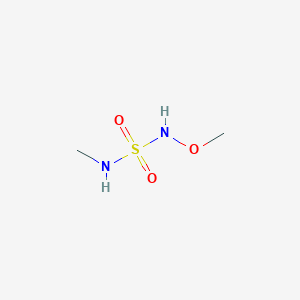
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is a quaternary ammonium compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide typically involves the reaction of tetradecanoyl chloride with 1,1-dimethylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with tetradecyl bromide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium chloride
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium iodide
Uniqueness
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. The bromide ion may also affect the compound’s solubility and stability in different environments.
属性
| 113278-39-0 | |
分子式 |
C30H63BrN2O |
分子量 |
547.7 g/mol |
IUPAC 名称 |
dimethyl-(tetradecanoylamino)-tetradecylazanium;bromide |
InChI |
InChI=1S/C30H62N2O.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-32(3,4)31-30(33)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-29H2,1-4H3;1H |
InChI 键 |
WEEGVEZCQKCPGI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[N+](C)(C)NC(=O)CCCCCCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


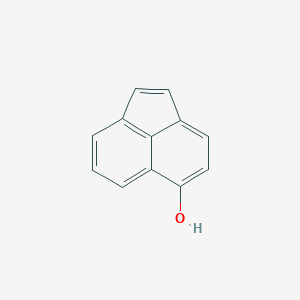
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
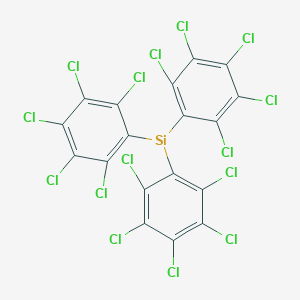
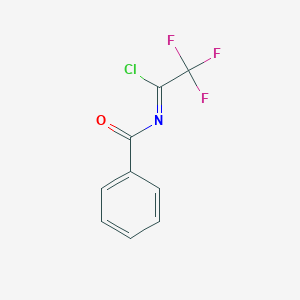
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
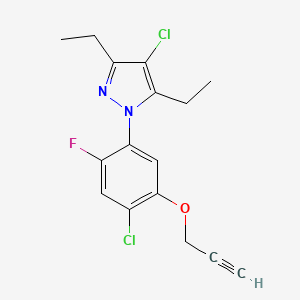
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
